Dihydrogen hexachloroosmate(IV) hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development:

Osmium, the central element in dihydrogen hexachloroosmate(IV) hexahydrate, possesses valuable catalytic properties. Researchers are exploring the use of this compound or derivatives thereof as catalysts in various chemical reactions. For instance, studies suggest its potential for catalyzing hydrogenation reactions, which are crucial for the synthesis of numerous organic compounds [PubChem: Dihydrogen hexachloroosmate(IV) hydrate, ].

Precursor Synthesis:

Dihydrogen hexachloroosmate(IV) hexahydrate can serve as a precursor for the synthesis of other osmium-based compounds. These osmium compounds may hold promise in diverse research areas, such as material science and medicinal chemistry. The ability to readily obtain osmium in a well-defined oxidation state through this compound simplifies the preparation process for further osmium-based materials [American Elements: Dihydrogen Hexachloroosmate(IV) Hydrate, ].

Material Science Investigations:

Osmium's exceptional hardness and stability make it an attractive material for various applications. Research involving dihydrogen hexachloroosmate(IV) hexahydrate could contribute to the development of novel osmium-containing materials. For example, studies might explore its potential use in creating wear-resistant coatings or electrodes with enhanced properties [J&K Scientific LLC: Dihydrogen hexachloroosmate(IV) hexahydrate, ].

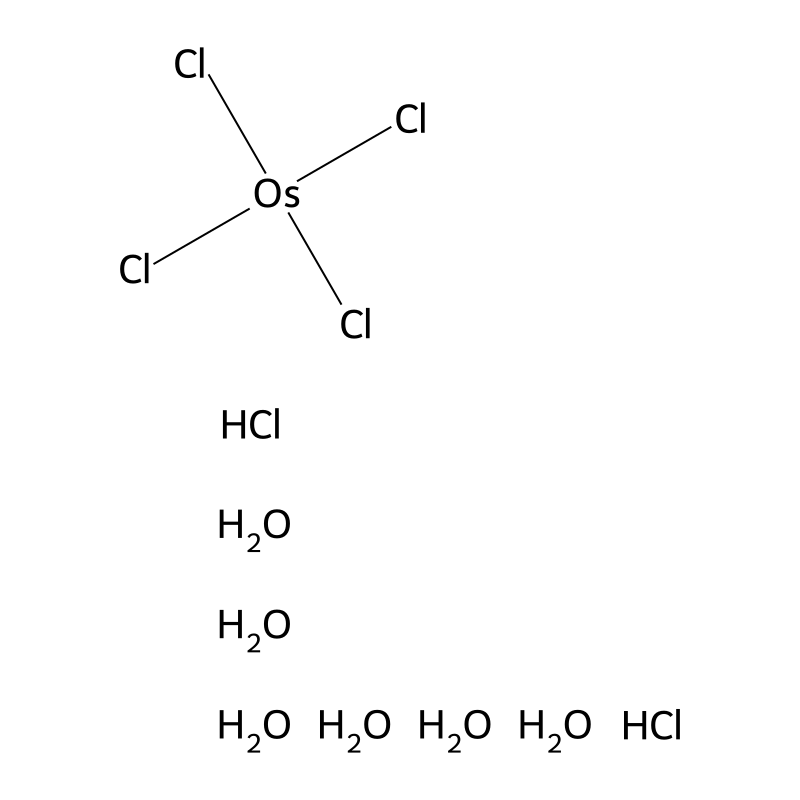

Dihydrogen hexachloroosmate(IV) hexahydrate is a complex inorganic compound with the molecular formula H₂Cl₆Os·6H₂O. It is characterized by its black crystalline appearance and is primarily utilized in various chemical applications due to its unique properties. The compound contains osmium in the +4 oxidation state, coordinated with six chloride ions and six water molecules, resulting in a molecular weight of approximately 404.96 g/mol .

Dihydrogen hexachloroosmate(IV) hexahydrate does not have a known biological function. However, its significance lies in its role as a precursor for the development of osmium-based catalysts. Osmium catalysts are used in various organic transformations, including hydrogenation reactions (addition of hydrogen) and alkene metathesis (rearrangement of carbon-carbon double bonds) []. The mechanism of action of these catalysts depends on the specific reaction and the additional ligands attached to the osmium center.

The synthesis of dihydrogen hexachloroosmate(IV) typically involves the reaction of osmium tetroxide with hydrochloric acid in the presence of water. This method allows for the formation of the hexachloroosmate complex through controlled conditions that promote the coordination of chloride ions and hydration . Alternative methods may include the reduction of osmium compounds followed by chlorination.

Dihydrogen hexachloroosmate(IV) has several applications across different fields:

- Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer processes.

- Analytical Chemistry: The compound serves as a reagent for detecting and quantifying various anions and organic compounds.

- Research: It is employed in studies related to metal complexes and their interactions with biological systems .

Interaction studies involving dihydrogen hexachloroosmate(IV) focus on its reactivity with various ligands and biological molecules. These studies help elucidate its potential as a therapeutic agent and its mechanisms of action at the molecular level. Investigations into its binding affinities and reaction kinetics contribute to understanding how it may be utilized effectively in medicinal chemistry .

Dihydrogen hexachloroosmate(IV) shares similarities with several other metal halide complexes, particularly those involving transition metals. Here are some comparable compounds:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Tetraamminecopper(II) sulfate | [Cu(NH₃)₄]SO₄ | Known for its blue color and stability |

| Hexachloroplatinate(II) | [PtCl₆]²⁻ | Used in catalysis and as an analytical reagent |

| Dihydrogen tetrachloroplatinate(II) | H₂[PtCl₄] | Similar hydration and coordination properties |

Dihydrogen hexachloroosmate(IV) is unique due to its specific osmium content and chlorination pattern, which distinguishes it from other metal halides. Its distinctive black crystalline form and specific reactivity profile make it particularly interesting for research applications .